1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol
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Overview
Description
1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol typically involves the reaction of indole derivatives with appropriate amines and alcohols. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The compound’s ability to form hydrogen bonds and interact with biological targets through Van der Waals forces and pi-pi interactions is crucial for its activity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Uniqueness: 1-[(1H-Indol-4-ylmethyl)amino]propan-2-ol is unique due to its specific structure, which allows it to interact with a wide range of biological targets.
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(1H-indol-4-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-9(15)7-13-8-10-3-2-4-12-11(10)5-6-14-12/h2-6,9,13-15H,7-8H2,1H3 |
InChI Key |
WUSQGDJUZUBSPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C2C=CNC2=CC=C1)O |
Origin of Product |
United States |
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